Product packaging for 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole(Cat. No.:)

4-(2-Methylcyclohexyl)-2H-1,2,3-triazole

Cat. No.: B13262476
M. Wt: 165.24 g/mol
InChI Key: YQIJJBDMDWJOGP-UHFFFAOYSA-N
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Description

4-(2-Methylcyclohexyl)-2H-1,2,3-triazole (CAS 2060044-23-5) is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It belongs to the 1,2,3-triazole family, a class of five-membered heterocyclic rings known for their significant role in medicinal chemistry and drug discovery . The 1,2,3-triazole scaffold is valued in research for its rigidity, hydrogen-bonding capability, and high metabolic stability, which allows it to act as a bioisostere for various functional groups like amides, esters, and other heterocycles . This makes it a versatile building block for constructing novel molecular entities. While the specific biological activity of this compound is not fully detailed in the literature, triazole derivatives, in general, have demonstrated a wide spectrum of pharmacological properties in research settings. These include potential anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities . The incorporation of the 2-methylcyclohexyl substituent may influence the compound's lipophilicity and stereochemistry, which are critical parameters for optimizing interaction with biological targets. Researchers utilize this compound primarily as a key synthetic intermediate for the development of more complex molecules in areas such as organic synthesis, medicinal chemistry, and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B13262476 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(2-methylcyclohexyl)-2H-triazole

InChI

InChI=1S/C9H15N3/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h6-8H,2-5H2,1H3,(H,10,11,12)

InChI Key

YQIJJBDMDWJOGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=NNN=C2

Origin of Product

United States

Advanced Synthetic Strategies for 4 2 Methylcyclohexyl 2h 1,2,3 Triazole

Regioselective and Stereoselective Synthetic Pathways to 1,2,3-Triazoles

The construction of the 1,2,3-triazole ring system is most prominently achieved through the [3+2] cycloaddition of an azide (B81097) and an alkyne. The regioselectivity of this reaction, which dictates the substitution pattern on the resulting triazole, can be effectively controlled through the use of various catalysts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Stereochemical Control

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide.

In the context of synthesizing 4-(2-methylcyclohexyl)-2H-1,2,3-triazole, the key precursors would be an appropriate azide and (2-methylcyclohexyl)acetylene. The stereochemistry of the 2-methylcyclohexyl group can influence the reaction's kinetics and, in certain cases, the stereochemical outcome if a chiral environment is introduced. While the CuAAC reaction itself does not typically induce chirality at a new stereocenter, the use of chiral ligands on the copper catalyst can lead to enantioselective processes, particularly in dynamic kinetic resolutions of chiral azides or alkynes.

Table 1: Representative Copper(I) Catalysts and Ligands for CuAAC Reactions

Catalyst/LigandDescriptionTypical Reaction Conditions
CuSO₄/Sodium AscorbateIn situ generation of Cu(I) from Cu(II).Aqueous or organic solvents, room temperature.
CuIDirect source of Cu(I).Organic solvents (e.g., THF, CH₃CN), often with a base.
Tris(benzyltriazolylmethyl)amine (TBTA)A ligand that stabilizes Cu(I) and prevents oxidation.Enhances reaction rates and yields.
Chiral Bis(oxazoline) (BOX) LigandsUsed in asymmetric CuAAC to achieve enantioselectivity.Requires careful optimization of reaction parameters.

Ruthenium-Catalyzed Azide-Alkyne Reactions (RuAAC) for Substituted Triazoles

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. This complementary regioselectivity is a significant advantage for accessing a broader range of triazole isomers. The most common ruthenium catalysts for this transformation are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].

The mechanism of the RuAAC is believed to involve the formation of a ruthenium-vinylidene intermediate from the terminal alkyne, which then undergoes oxidative cyclization with the azide. For the synthesis of a 1,5-disubstituted triazole bearing a 2-methylcyclohexyl group, (2-methylcyclohexyl)acetylene would be reacted with a suitable azide in the presence of a ruthenium catalyst. The steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand is crucial for directing the regioselectivity towards the 1,5-isomer.

Organocatalytic Methodologies for Triazole Synthesis and Stereocontrol

The development of organocatalytic methods for triazole synthesis offers a metal-free alternative to the traditional catalyzed cycloadditions. These reactions often rely on the activation of one of the reacting partners by a small organic molecule. For instance, chiral bifunctional thiourea (B124793) organocatalysts have been employed in the asymmetric aza-Michael addition of 4-aryl-NH-1,2,3-triazoles to cyclic enones, leading to the enantioselective formation of 2,4-disubstituted 1,2,3-triazoles.

While direct organocatalytic azide-alkyne cycloadditions are less common, organocatalysts can be used to generate the necessary precursors in a stereocontrolled manner. For example, a chiral organocatalyst could be used to synthesize the (2-methylcyclohexyl)acetylene precursor with high enantiomeric purity. Furthermore, organocatalytic methods have been developed for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from enaminones and azides, showcasing the potential for regioselective and metal-free triazole construction.

Stereoselective Formation of the Triazole Ring with Complex Cycloalkyl Substituents

The presence of a complex cycloalkyl substituent, such as the 2-methylcyclohexyl group, introduces significant stereochemical considerations. The synthesis of this compound will result in diastereomers if the starting (2-methylcyclohexyl)acetylene is a racemic mixture. To obtain a single diastereomer of the final product, one must either start with an enantiomerically pure alkyne or employ a diastereoselective synthetic route.

Diastereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, substrate-controlled reactions where the existing stereocenter directs the approach of the reagents, or catalyst-controlled reactions where a chiral catalyst dictates the stereochemical outcome. For instance, in a cascade Michael addition-cyclization reaction, the stereochemistry of the substituents on a cyclohexane (B81311) ring can be controlled with high diastereoselectivity.

Exploitation of Stereochemical Aspects in the Formation of the 2-Methylcyclohexyl Substituted Triazole

The stereochemistry of the 2-methylcyclohexyl group, which can exist as cis and trans isomers, will directly impact the stereochemical outcome of the triazole synthesis. The relative orientation of the methyl group and the point of attachment to the triazole ring will influence the conformational preferences of the molecule and can affect the diastereoselectivity of the cycloaddition reaction.

For example, in a CuAAC reaction, the transition state geometry can be influenced by the steric bulk of the 2-methylcyclohexyl substituent. This may lead to a preference for the formation of one diastereomer over the other if the starting alkyne is racemic but enantiomerically enriched. Similarly, in an organocatalytic reaction, the interaction between the chiral catalyst and the chiral substituent can lead to high levels of diastereoselectivity.

Table 2: Potential Diastereomeric Outcomes in the Synthesis of this compound

Starting Alkyne StereochemistryResulting Triazole StereochemistrySynthetic Approach
Racemic (cis and trans)Mixture of four diastereomersStandard cycloaddition
Enantiomerically pure (cis or trans)Mixture of two diastereomersStandard cycloaddition
Racemic (cis and trans)Enantiomerically enriched single diastereomerDiastereoselective reaction with a chiral catalyst
Enantiomerically pure (cis or trans)Single diastereomerSubstrate-controlled diastereoselective reaction

Green Chemistry Approaches and Sustainable Synthetic Protocols for Substituted Triazoles

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles to develop more environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

Water has emerged as a highly effective and sustainable solvent for CuAAC reactions, often leading to enhanced reaction rates and simplified product isolation. The use of heterogeneous copper catalysts, such as copper nanoparticles supported on charcoal (Cu/C), allows for easy recovery and reuse of the catalyst, minimizing waste. Furthermore, innovative catalytic systems like nanoreactors and deep eutectic solvents are being explored to improve the efficiency and sustainability of triazole synthesis.

Energy-efficient methods, such as microwave-assisted synthesis and mechanochemistry (ball milling), can significantly reduce reaction times and energy consumption compared to conventional heating. These green approaches are applicable to the synthesis of a wide range of substituted triazoles, including those with complex alkyl substituents like the 2-methylcyclohexyl group, offering a more sustainable path to these valuable compounds.

Conformational and Stereochemical Analysis of the 2 Methylcyclohexyl Moiety in 4 2 Methylcyclohexyl 2h 1,2,3 Triazole

Theoretical Framework of Cyclohexane (B81311) Conformational Analysis Applied to Substituted Systems

The foundational principles of cyclohexane conformational analysis provide a robust framework for understanding more complex substituted systems. Cyclohexane itself is not planar; it predominantly adopts a puckered "chair" conformation to alleviate angle and torsional strain. libretexts.org This chair form is the most stable conformer, with experimental evidence suggesting that at room temperature, 99.99% of cyclohexane molecules exist in this conformation. wikipedia.org

In substituted cyclohexanes, the presence of one or more substituents disrupts the energetic equivalence of the two possible chair conformations that can be interconverted through a process known as a "ring flip". wikipedia.orgmasterorganicchemistry.com During a ring flip, axial substituents become equatorial and vice versa. masterorganicchemistry.com The relative stability of these two chair conformers is primarily governed by steric interactions. libretexts.org

For a monosubstituted cyclohexane, such as methylcyclohexane (B89554), the two chair conformations are not energetically identical. libretexts.orgjove.com The conformation where the methyl group occupies an equatorial position is significantly more stable than the one where it is in an axial position. jove.comlibretexts.org At room temperature, approximately 95% of methylcyclohexane molecules have the methyl group in the equatorial position. libretexts.orglibretexts.org

This preference is attributed to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when the substituent is in the axial position. libretexts.orgjove.com An axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). libretexts.orglibretexts.org These interactions are a form of gauche interaction, similar to that observed in n-butane. jove.comlibretexts.org When the substituent is in the equatorial position, it points away from the rest of the ring, minimizing these steric clashes. chemistrysteps.com

In the case of 1,2-disubstituted cyclohexanes, such as the 2-methylcyclohexyl moiety, the analysis becomes more complex. The relative stability of the conformers depends on the stereochemistry (cis or trans) and the nature of both substituents. For a trans-1,2-disubstituted cyclohexane, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable. libretexts.orglibretexts.org For a cis-1,2-disubstituted cyclohexane, each chair conformation will have one substituent in an axial position and one in an equatorial position. libretexts.org In such cases, the conformation where the larger substituent occupies the equatorial position is generally favored. libretexts.orglibretexts.orgpressbooks.pub

To quantify the steric bulk of a substituent and its preference for the equatorial position, the concept of "A-value" is employed. The A-value is defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position and thus a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

These values are derived from the equilibrium constant (K) between the two chair conformers using the equation ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.orglibretexts.org For example, the methyl group has an A-value of approximately 1.74 kcal/mol (7.3 kJ/mol), which corresponds to the 95:5 equatorial-to-axial ratio observed for methylcyclohexane at room temperature. masterorganicchemistry.comwikipedia.org

Table 1: A-Values for Common Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.74
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)~5.0
-OH (Hydroxyl)0.87
-F (Fluoro)0.24
-Cl (Chloro)0.53
-Br (Bromo)0.48
-I (Iodo)0.47

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is an indispensable tool for investigating the conformational dynamics and stereochemistry of molecules in solution. It allows for the characterization of different conformers and the measurement of the rates of their interconversion.

At room temperature, the ring flip of cyclohexane and its simple derivatives is very rapid, leading to a time-averaged NMR spectrum where the signals for axial and equatorial protons are averaged into a single peak. wikipedia.org However, by lowering the temperature, this interconversion can be slowed down on the NMR timescale. sikhcom.net

Dynamic NMR (DNMR) involves recording NMR spectra over a range of temperatures. nih.gov As the temperature is lowered, the rate of conformational interconversion decreases. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial environments begin to broaden and merge. Below this temperature, at the slow-exchange limit, distinct signals for each conformer can be observed. sikhcom.netnih.gov

From these low-temperature spectra, the relative populations of the conformers can be determined by integrating their respective signals, allowing for the calculation of the free energy difference (ΔG°). nih.gov Furthermore, by analyzing the line shapes of the spectra at different temperatures, the rate constants for the interconversion can be determined, which in turn allows for the calculation of the activation energy barrier (ΔG‡) for the ring flip process. sikhcom.netnih.gov This technique has been successfully applied to study the chair-twist-boat interconversions and substituent effects in various cyclohexane derivatives. sikhcom.netcapes.gov.br

In the slow-exchange regime, detailed information about the stereochemistry of the 2-methylcyclohexyl moiety can be extracted from the chemical shifts and spin-spin coupling constants (J-values) in the ¹H NMR spectrum.

Chemical Shifts: The chemical shift of a proton is highly dependent on its electronic environment. In a cyclohexane ring, axial protons are typically found at a higher field (lower ppm value) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons.

Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial (ax-ax) interactions, where the dihedral angle is approximately 180°.

Small coupling constants (typically 1-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions, where the dihedral angles are around 60°.

By carefully analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the triazole ring (C1-H) and the proton on the carbon with the methyl group (C2-H), the preferred conformation can be determined. For example, a large coupling constant for the C1-H signal would indicate that this proton is in an axial position, and therefore the triazole substituent is in an equatorial position.

Table 2: Typical ³JHH Coupling Constants in Cyclohexane Rings
Interaction TypeApproximate Dihedral AngleTypical Coupling Constant (Hz)
Axial-Axial (ax-ax)~180°8 - 13
Axial-Equatorial (ax-eq)~60°1 - 5
Equatorial-Equatorial (eq-eq)~60°1 - 5

Quantum Chemical Calculations for Conformational Energy Landscapes

Complementing experimental techniques like NMR, quantum chemical calculations have become a powerful tool for exploring the conformational energy landscapes of molecules. epa.gov Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole. ekb.eg

These calculations can:

Identify all possible stable conformers (energy minima) of the molecule, including different chair and potentially twist-boat conformations of the cyclohexane ring, as well as different orientations (rotamers) of the triazole substituent.

Calculate the relative energies of these conformers with high accuracy, allowing for the prediction of their equilibrium populations. This can be used to predict A-values for novel substituents.

Determine the transition state structures and energies that connect the stable conformers. This provides a theoretical value for the energy barrier to conformational interconversion (e.g., the ring flip), which can be compared with experimental data from DNMR studies. sikhcom.net

Predict NMR parameters , such as chemical shifts and coupling constants, for each conformer. sikhcom.net Comparing these predicted values with experimental data can aid in the definitive assignment of the observed signals to specific conformations.

By combining the theoretical framework of conformational analysis, the detailed experimental data from advanced NMR spectroscopy, and the predictive power of quantum chemical calculations, a comprehensive and accurate picture of the conformational and stereochemical behavior of the 2-methylcyclohexyl moiety in this compound can be achieved.

Computational Chemistry and Electronic Structure Investigations of 4 2 Methylcyclohexyl 2h 1,2,3 Triazole

Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. ekb.eg This method is favored for its balance of accuracy and computational efficiency. Studies on triazole derivatives frequently utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to obtain reliable ground-state geometries and electronic properties. nih.govresearchgate.net DFT calculations are instrumental in understanding the fundamental characteristics that govern the behavior of these molecules. nih.govresearchgate.net

The initial step in a computational study involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. nih.gov This procedure yields crucial data on bond lengths, bond angles, and dihedral angles. For the triazole ring, DFT calculations can precisely predict the lengths of its C-N and N-N bonds. researchgate.net

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical vibrational spectrum that can be compared with experimental Infrared (IR) and Raman data. ufv.brsemanticscholar.org

Table 1: Representative Calculated Bond Lengths for a 1,2,4-Triazole Ring Data is illustrative and based on a related 4-amino-4H-1,2,4-triazole molecule.

BondCalculated Bond Length (Å)
C1-N7 (double bond)1.305
C2-N6 (double bond)1.305
C1-N3 (single bond)1.367
C2-N3 (single bond)1.373

Source: Based on data for a related molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In triazole derivatives, these regions are commonly located around the nitrogen atoms of the heterocyclic ring due to their high electronegativity. researchgate.net Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas denote intermediate or neutral potential. This analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.govresearchgate.net This parameter is often correlated with the biological activity of compounds. nih.gov

Table 2: Illustrative FMO Energy Gaps for Various Triazole Hybrid Compounds

CompoundΔE HOMO–LUMO (eV)
Compound 14.52
Compound 24.76
Compound 33.46
Compound 43.91
Compound 52.63
Compound 63.77

Source: Data from a study on polar substituted 1,2,3‐triazole hybrids. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their significance, with higher values indicating stronger interactions and greater molecular stability. researchgate.net NBO analysis also calculates the natural charges on each atom, offering a more refined picture of charge distribution than other methods. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.

IR Spectroscopy: As mentioned, DFT calculations yield vibrational frequencies that correspond to the peaks in an IR spectrum. These calculated frequencies are often systematically higher than experimental values and are therefore scaled by a known factor to improve agreement. semanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com By comparing the calculated shifts with experimental data, the precise structure and assignment of signals can be confirmed. semanticscholar.org

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Quinoline-Triazole Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1735.0235.02
C1339.8939.89
C1061.4161.41
C1562.0962.09
Carbonyl C168.26175.90

Source: Data from a study on ethyl 2-{[4-ethyl 5-(quinolin- 8-yloxymethyl)-4H- 1,2,4-triazol 3-yl] sulfanyl} acetate (B1210297). semanticscholar.org

Computational Studies on Reactivity and Reaction Mechanisms Involving the Triazole Ring

DFT calculations are a powerful tool for investigating the reactivity and reaction mechanisms of molecules. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state structures, and calculate the activation energy barriers. zsmu.edu.ua This information is vital for understanding why a reaction proceeds through a particular pathway and for predicting its feasibility under different conditions. zsmu.edu.uanih.gov

Solid State Chemistry and Crystallographic Studies of 4 2 Methylcyclohexyl 2h 1,2,3 Triazole

Polymorphism and Crystal Engineering of Triazole Derivatives

Identification and Characterization of Polymorphic Forms

No polymorphic forms of 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole have been reported in the scientific literature. The identification and characterization of polymorphs would require experimental studies, typically involving techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. ijmtlm.org

Conformational Polymorphism and its Structural Implications

There is no available information regarding conformational polymorphism for this compound. Such a study would investigate whether the molecule crystallizes in different forms due to variations in the conformation of the methylcyclohexyl group or its orientation relative to the triazole ring.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Elucidation

Determination of Molecular Conformation in the Crystalline State

The molecular conformation of this compound in the crystalline state has not been determined, as no single-crystal X-ray diffraction data is available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A detailed analysis of the intermolecular interactions for this compound cannot be provided without a solved crystal structure. While triazole derivatives are known to participate in various non-covalent interactions, the specific interactions for this compound are unknown.

Crystal Packing Motifs and Supramolecular Synthons

The crystal packing motifs and supramolecular synthons for this compound have not been studied or reported. Elucidation of these features is contingent on obtaining and analyzing its crystal structure.

Information regarding "this compound" is currently unavailable in public literature.

A thorough search of scientific databases and scholarly publications has been conducted to gather information on the solid-state chemistry and crystallographic studies of this compound, with a specific focus on the thermodynamic relationships between its potential polymorphs and their phase transformations.

Despite extensive efforts, no research articles, crystallographic data, or thermodynamic studies pertaining to this specific chemical compound could be identified. The scientific literature does not appear to contain reports on the synthesis, isolation of different polymorphic forms, or investigation of the phase behavior of this compound.

Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of the thermodynamic relationships between polymorphs for this compound as requested. The absence of such information in the public domain prevents the creation of an article section on this topic.

Applications in Advanced Materials Science Based on Triazole Functionality

Incorporation into Metal-Organic Frameworks (MOFs) as Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of triazole-containing ligands into MOF structures has been a subject of intense research due to the ability of the triazole moiety to act as a robust coordinating agent and to impart specific functionalities to the resulting framework.

Design and Synthesis of Triazole-Functionalized MOFs

The design of triazole-functionalized MOFs involves the strategic selection of both the metal center and the organic linker containing the triazole unit. The synthesis is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the triazole-containing ligand are dissolved in a solvent and heated in a sealed vessel. acs.org Post-synthetic modification techniques, such as post-synthetic ligand exchange (PSE), have also emerged as powerful tools to introduce triazole functionalities into pre-existing MOF structures. jove.comjove.comnih.govbohrium.com This method allows for the incorporation of functional groups that might not be stable under the initial synthesis conditions. nih.govbohrium.com

Metal-Ligand Coordination Chemistry within MOF Structures

The 1,2,3-triazole ring offers multiple nitrogen atoms that can coordinate to metal centers, acting as a versatile linker. researchgate.net This multidentate nature allows for the formation of stable and robust framework structures. In many triazole-based MOFs, the nitrogen atoms of the triazole ring coordinate to metal ions, such as copper(II), forming stable coordination bonds that define the framework's geometry. acs.orgfao.org The coordination environment of the metal ions within the MOF, influenced by the triazole ligand, is a key factor in determining the material's properties, including its catalytic activity and gas sorption capabilities. researchgate.net For example, in some copper-based MOFs, triangular [Cu₃(μ₃-OH)] clusters are linked by bifunctional 1,2,4-triazole-carboxylate ligands, showcasing the diverse coordination modes of triazoles. acs.org

Catalytic Applications of Triazole-Based MOFs (e.g., CO2 Conversion, Heterogeneous Catalysis)

Triazole-functionalized MOFs have shown significant promise as heterogeneous catalysts for a variety of chemical transformations. The presence of nitrogen-rich triazole groups can create Lewis basic sites, which, in conjunction with Lewis acidic metal centers, can facilitate catalytic reactions.

One notable application is in the conversion of carbon dioxide (CO₂). MOFs incorporating both exposed metal sites and nitrogen-rich triazole groups have demonstrated high efficiency in the catalytic cycloaddition of CO₂ with epoxides to form cyclic carbonates. acs.orgfao.org The catalytic activity of these materials is often size-dependent, with the porous structure of the MOF controlling substrate access to the active sites. acs.orgfao.org

Furthermore, triazole-based MOFs have been investigated as catalysts for oxidation reactions. For example, copper-containing MOFs with triazolyl isophthalate (B1238265) linkers have been shown to be active in the selective oxidation of cyclohexene. nih.govresearchgate.net The steric and electronic properties of the substituents on the triazole ring can influence the catalytic activity of the MOF. nih.govresearchgate.net

Table 1: Catalytic Performance of a Triazole-Containing MOF in CO₂ Cycloaddition This interactive table summarizes the catalytic efficiency of a triazole-based MOF for the cycloaddition of CO₂ with various epoxides, highlighting the substrate size-selectivity.

Epoxide Substrate Reaction Conditions Conversion (%) Selectivity (%) Reference
Propylene Oxide 1 atm CO₂, 25 °C, 12 h >99 >99 acs.org
1,2-Epoxybutane 1 atm CO₂, 25 °C, 12 h >99 >99 acs.org
Styrene Oxide 1 atm CO₂, 25 °C, 12 h 45 >99 acs.org
Cyclohexene Oxide 1 atm CO₂, 25 °C, 12 h <5 - acs.org

Structural Design for Tunable Porosity and Functional Sites within MOFs

The structural design of triazole-based MOFs allows for the fine-tuning of their porosity and the introduction of specific functional sites. By modifying the size and shape of the triazole-containing organic linker, the pore size and volume of the resulting MOF can be systematically controlled. nih.govresearchgate.net For instance, adjusting the size of alkyl substituents on the triazole ring in a series of isomorphous copper-based MOFs resulted in a tunable pore fraction and size. nih.govresearchgate.net

This tunability is crucial for applications such as gas storage and separation, where the pore environment dictates the material's performance. The arrangement of the substituents on the triazole ring can be directed towards the cavities of the MOF, influencing the adsorption properties for molecules like CO₂. nih.gov The ability to introduce specific functional groups via the triazole ligand allows for the creation of MOFs with tailored chemical environments for targeted applications.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical data storage, telecommunications, and frequency conversion. The unique electronic structure of the 1,2,3-triazole ring makes it an attractive component for the design of organic NLO materials.

Structure-Property Relationships for Enhanced NLO Response

The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The 1,2,3-triazole ring can act as a component of this conjugated bridge and its electronic properties can be tuned by substitution.

Systematic investigations into 1,2,3-triazole-based compounds have revealed their potential as quadratic NLO materials. optica.orgresearchgate.net By strategically functionalizing the triazole ring and connecting it to other aromatic systems, it is possible to create molecules with significant second-order NLO responses. optica.org For example, certain organic crystals based on 1,2,3-triazole moieties have exhibited second-harmonic generation (SHG) nonlinearities more than nine times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. optica.org

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the structure-property relationships in triazole-based NLO materials. researchgate.netresearchgate.net These studies help in predicting the hyperpolarizability of new compounds and in designing molecules with optimized NLO properties. researchgate.netijcrt.org The electron-donating or accepting nature of substituents on the triazole ring significantly influences the intramolecular charge transfer and, consequently, the NLO response. researchgate.netijcrt.orgnih.gov

Table 2: Comparison of Second Harmonic Generation (SHG) Efficiency This interactive table compares the SHG efficiency of a 1,2,3-triazole based compound with a standard NLO material, KDP.

Compound SHG Efficiency (vs. KDP) Reference
1,2,3-Triazole Derivative > 9 optica.org
KDP (Potassium Dihydrogen Phosphate) 1 (Reference) optica.org

Second Harmonic Generation (SHG) and Hyperpolarizability Studies

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack a center of symmetry. The efficiency of the SHG process is related to the second-order nonlinear susceptibility of the material, which is in turn dependent on the first hyperpolarizability (β) of the constituent molecules.

In the case of 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole, the 2-methylcyclohexyl group is primarily an alkyl substituent, which is generally considered to be a weak electron donor. The triazole ring itself can act as either an electron-donating or electron-accepting moiety depending on the other substituents. The absence of strong push-pull electronic effects across the molecule suggests that its first hyperpolarizability might be modest compared to triazole derivatives specifically designed with strong donor-acceptor functionalities.

To illustrate the range of hyperpolarizability values observed in related compounds, the following table presents theoretically calculated first hyperpolarizability data for some substituted triazole derivatives.

CompoundFirst Hyperpolarizability (β in 10⁻³⁰ esu)Computational Method
N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrateGreater than ureaDFT/B3LYP/6-31G(d)
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)-N-phenylpropanamide6.317DFT/M06/6-311G(d,p)

This table is for illustrative purposes and shows data for related triazole compounds, not this compound.

Theoretical Prediction of NLO Parameters using Quantum Chemical Methods

In the absence of experimental data, quantum chemical methods provide a powerful tool for predicting the NLO properties of molecules like this compound. Density Functional Theory (DFT) is a widely used computational approach to calculate the electronic structure and properties of molecules, including their linear polarizability (α) and first hyperpolarizability (β). bohrium.comtandfonline.com

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate predictions of NLO parameters. For instance, functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota 06) are commonly employed. researchgate.netbohrium.com The basis set, which describes the atomic orbitals, needs to be sufficiently flexible to accurately represent the electron distribution, especially the diffuse electrons that contribute significantly to polarizability. Basis sets such as 6-311++G(d,p) are often used for this purpose. nih.gov

A typical computational workflow for predicting the NLO properties of this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to ensure that the optimized structure corresponds to a true minimum on the potential energy surface.

Property Calculation: The electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are then calculated at the optimized geometry.

The calculated first hyperpolarizability (β) is a tensor quantity, but often the magnitude of the total hyperpolarizability (β_tot) is reported, which is calculated from the individual tensor components. A larger β_tot value is indicative of a stronger NLO response.

The following table summarizes common quantum chemical methods used for predicting NLO parameters in triazole derivatives.

MethodFunctionalBasis SetKey Predicted Parameters
Density Functional Theory (DFT)B3LYP, M06, CAM-B3LYP6-31G(d), 6-311G(d,p), 6-311++G(d,p)Dipole moment (μ), Polarizability (α), First Hyperpolarizability (β)
Time-Dependent DFT (TD-DFT)VariousVariousExcitation energies, Absorption spectra

This table provides an overview of common computational approaches and is not an exhaustive list.

Other Advanced Functional Materials Based on Triazole Derivatives

Beyond their potential in nonlinear optics, triazole derivatives are being explored for a wide range of other advanced functional materials. The ability of the triazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in the design of supramolecular assemblies, polymers, and metal-organic frameworks (MOFs). researchgate.net

Polytriazoles: Polymers incorporating the 1,2,3-triazole linkage, often synthesized via "click chemistry," have garnered significant attention. These materials can exhibit high thermal stability and desirable mechanical properties. Depending on the nature of the monomers, polytriazoles can be designed to have specific functionalities, leading to applications as fluorescent sensors, membranes for gas separation, and in biomedical devices. researchgate.net

Energetic Materials: The high nitrogen content of the triazole ring contributes to a high heat of formation, making triazole derivatives candidates for the development of energetic materials and propellants. ibm.com Researchers are exploring the synthesis of triazole-based compounds with a balance of high energy density and good thermal stability.

Corrosion Inhibitors: The lone pairs of electrons on the nitrogen atoms of the triazole ring can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. This property has led to the investigation of various triazole derivatives as corrosion inhibitors for different metals and alloys.

While the specific compound this compound has not been extensively studied for these applications, its structural motifs suggest that it could potentially be a building block for such advanced materials. Further research would be needed to explore its utility in these areas.

Future Research Directions for 4 2 Methylcyclohexyl 2h 1,2,3 Triazole

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 4-(2-Methylcyclohexyl)-2H-1,2,3-triazole inherently involves control over both regioselectivity (formation of the 2H-triazole isomer) and stereoselectivity (relative and absolute configuration of the 2-methylcyclohexyl substituent). Future research should focus on developing novel synthetic strategies that address these challenges with high efficiency and precision.

A primary area of investigation will be the diastereoselective and enantioselective synthesis of the key precursor, 2-methylcyclohexyl azide (B81097) or a corresponding alkyne. Methodologies such as asymmetric hydrogenation or chiral resolution of 2-methylcyclohexanone (B44802) derivatives could provide access to enantiomerically pure starting materials. Subsequent cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, will be central to forming the triazole ring. organic-chemistry.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, ruthenium-catalyzed versions (RuAAC) can favor the 1,5-disubstituted product. mdpi.com However, achieving regioselective synthesis of the 2,4-disubstituted isomer is a significant challenge and a key area for methodological development. frontiersin.orgnih.gov

Future work could explore novel catalyst systems, potentially based on transition metals other than copper or ruthenium, that can direct the cycloaddition to favor the 2H-isomer. mdpi.com Furthermore, the development of organocatalytic methods for the synthesis of chiral triazoles is a burgeoning field and could offer metal-free alternatives. thieme-connect.com The influence of the stereochemistry of the 2-methylcyclohexyl group on the regioselectivity of the triazole formation is another important aspect to be investigated.

A summary of potential stereoselective synthetic approaches is presented in the table below.

Synthetic Approach Key Features Potential Advantages
Asymmetric CatalysisUse of chiral catalysts to induce enantioselectivity in the formation of the 2-methylcyclohexyl precursor or the triazole ring.High enantiomeric excesses, atom economy.
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials derived from natural sources.Access to specific stereoisomers.
Diastereoselective CycloadditionExploiting the stereochemistry of the 2-methylcyclohexyl group to control the stereochemical outcome of the triazole-forming reaction.Control over relative stereochemistry.
OrganocatalysisEmployment of small organic molecules as catalysts to promote stereoselective transformations.Metal-free, environmentally benign conditions.

In-depth Multiscale Computational Modeling of Conformational and Electronic Behavior

The conformational flexibility of the methylcyclohexyl ring, coupled with the electronic properties of the 2H-1,2,3-triazole moiety, makes this compound an excellent candidate for in-depth computational studies. Multiscale modeling approaches, combining quantum mechanics (QM) and molecular mechanics (MM), can provide a comprehensive understanding of its behavior from the molecular to the macroscopic level.

At the quantum mechanical level, density functional theory (DFT) calculations can be employed to investigate the geometric and electronic structures of the different possible stereoisomers (cis/trans) and conformers (chair/boat/twist-boat of the cyclohexane (B81311) ring). researchgate.net These calculations can elucidate the relative stabilities of the various conformations and the energy barriers for their interconversion. youtube.com Furthermore, DFT can be used to predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the electrostatic potential map. nih.gov This information is crucial for understanding the reactivity and potential intermolecular interactions of the molecule. The 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H tautomer in the gas phase. nih.gov

Molecular dynamics (MD) simulations, using force fields parameterized from the QM calculations, can be utilized to study the dynamic behavior of the molecule in different environments, such as in various solvents or in the solid state. MD simulations can provide insights into the preferred conformations and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov This understanding is essential for predicting the macroscopic properties of materials derived from this compound.

The table below summarizes the key aspects of a multiscale computational modeling approach.

Modeling Technique Properties to be Investigated Expected Insights
Quantum Mechanics (DFT)Geometric structures, relative energies of stereoisomers and conformers, electronic properties (HOMO, LUMO, dipole moment).Understanding of molecular stability, reactivity, and electronic behavior.
Molecular Dynamics (MD)Conformational dynamics, intermolecular interactions in different environments.Prediction of macroscopic properties and behavior in condensed phases.
QSPR ModelingCorrelation of molecular descriptors with physical properties like lipophilicity.Prediction of properties for rational design of new derivatives. researchgate.net

Rational Design of Triazole-Based Materials with Tailored Functionalities

The unique combination of a chiral, aliphatic substituent and an aromatic heterocycle in this compound provides a versatile platform for the rational design of novel materials with specific functionalities. nih.gov The triazole ring can act as a rigid linker or a functional unit, while the stereochemistry of the methylcyclohexyl group can be used to control the supramolecular organization and chirality of the resulting materials.

One promising area of research is the development of chiral liquid crystals. The introduction of the chiral 2-methylcyclohexyl group could induce the formation of chiral mesophases, such as cholesteric or blue phases, which have applications in optical devices and sensors. The 1,2,3-triazole core is a known component in various functional materials. researchgate.net

Furthermore, the triazole moiety can be functionalized to create materials with specific optoelectronic properties. mdpi.com For instance, the introduction of chromophores or fluorophores to the triazole ring could lead to the development of chiral luminescent materials for applications in circularly polarized luminescence (CPL) spectroscopy and 3D displays. The electron-transporting and hole-blocking abilities of triazole derivatives make them suitable for use in organic light-emitting devices (OLEDs). researchgate.net

The design of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), using this compound as a chiral building block is another exciting research direction. researchgate.net The chirality of the ligand could be transferred to the porous framework, leading to materials with applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Potential applications for rationally designed materials are outlined in the table below.

Material Type Key Design Feature Potential Applications
Chiral Liquid CrystalsChirality of the 2-methylcyclohexyl group.Optical devices, sensors, thermochromic materials.
Optoelectronic MaterialsFunctionalization of the triazole ring with chromophores/fluorophores.OLEDs, CPL materials, molecular switches. mdpi.comresearchgate.net
Porous Materials (MOFs, COFs)Use as a chiral building block.Enantioselective separations, asymmetric catalysis, chiral sensing.

Integration of Advanced Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the structure, stereochemistry, and dynamics of this compound requires the application of a suite of advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are essential for initial characterization, more sophisticated methods are needed to probe the subtle details of its molecular architecture. nih.gov

Chiral high-performance liquid chromatography (HPLC) will be crucial for the separation and analysis of the different stereoisomers of the compound. nih.gov Coupling HPLC with chiroptical detection methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), will allow for the determination of the absolute configuration of the enantiomers. nih.govresearchgate.net These experimental results can be compared with theoretically predicted spectra from quantum chemical calculations to provide a definitive assignment of the stereochemistry.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), will be invaluable for the complete assignment of the proton and carbon signals and for elucidating the relative stereochemistry and preferred conformations of the methylcyclohexyl ring. digitellinc.com Variable-temperature NMR studies can provide information on the dynamics of conformational changes.

The table below highlights the advanced spectroscopic techniques and their specific roles in characterization.

Spectroscopic Technique Information Obtained Purpose
Chiral HPLCSeparation of enantiomers and diastereomers.Purity assessment and isolation of stereoisomers. nih.gov
Circular Dichroism (CD) SpectroscopyDetermination of absolute configuration.Assignment of stereochemistry. nih.gov
Vibrational Circular Dichroism (VCD) SpectroscopyDetailed stereochemical information from vibrational transitions.Confirmation of absolute configuration and conformational analysis.
Advanced 2D NMR (NOESY)Through-space correlations between protons.Elucidation of relative stereochemistry and preferred conformations. digitellinc.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.